![molecular formula C15H17N3O2 B5305955 N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305955.png)
N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPEU belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes involved in inflammation, cell proliferation, and apoptosis. This compound has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and glycogen synthase kinase-3β (GSK-3β), which are involved in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified using various chromatographic techniques. This compound has also been shown to exhibit low toxicity in animal models, making it a safe compound for use in biological studies. However, the limitations of this compound include its poor solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea has significant potential for use in the development of novel therapeutics. Future research should focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases and other chronic conditions. The development of more potent and selective analogs of this compound could also lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea involves the reaction of 4-methoxyphenyl isocyanate with 1-(4-pyridinyl) ethylamine in the presence of a suitable solvent and catalyst. The reaction yields the desired product, which can be purified using various chromatographic techniques. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(12-7-9-16-10-8-12)17-15(19)18-13-3-5-14(20-2)6-4-13/h3-11H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTBRQXBINVBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

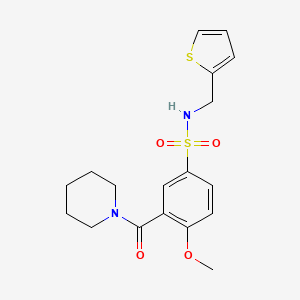
![8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305892.png)
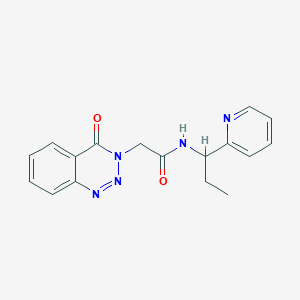
![(4aS*,8aR*)-6-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5305900.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305905.png)
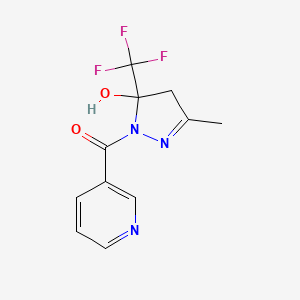
![2-methyl-2-({5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,3-diol](/img/structure/B5305910.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4H-thieno[3,2-b]pyrrole](/img/structure/B5305912.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5305916.png)
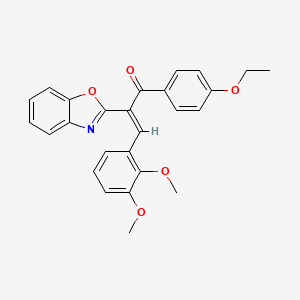
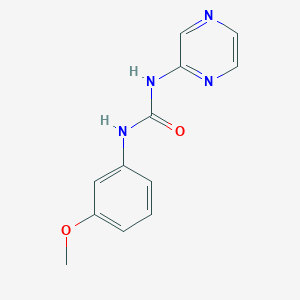
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide](/img/structure/B5305936.png)
